4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
CAS No.:
Cat. No.: VC16313727
Molecular Formula: C17H16N8O
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N8O |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 4-(tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide |
| Standard InChI | InChI=1S/C17H16N8O/c26-17(13-6-8-14(9-7-13)25-12-19-22-23-25)18-10-3-5-16-21-20-15-4-1-2-11-24(15)16/h1-2,4,6-9,11-12H,3,5,10H2,(H,18,26) |
| Standard InChI Key | QQRJYXQKEIVOOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₇H₁₆N₈O) features three distinct heterocyclic systems:
-
Benzamide core: Provides structural rigidity and serves as a scaffold for substitutions.
-
1H-Tetrazol-1-yl group: A five-membered aromatic ring with four nitrogen atoms, known for enhancing metabolic stability and hydrogen-bonding capacity .
-
Triazolo[4,3-a]pyridin-3-yl group: A fused bicyclic system contributing to π-π stacking interactions and potential kinase inhibition .
The propyl linker between the triazolopyridine and benzamide groups introduces conformational flexibility, which may influence target binding kinetics.
Physicochemical Characteristics
While experimental data on physical properties remain limited, inferences from analogous compounds suggest the following:
The presence of multiple nitrogen atoms likely confers water solubility at acidic pH due to protonation, while the aromatic systems enhance solid-state stability .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step strategies combining coupling reactions and heterocyclic ring formations:
-
Introduction of Tetrazole Moiety:
-
Amide Coupling:
Representative Reaction Scheme:
Optimization Challenges
-
Regioselectivity: Ensuring correct substitution patterns on the triazolopyridine ring requires careful control of stoichiometry and reaction time .
-
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is often necessary to isolate the final product due to polar byproducts.
Comparative Analysis with Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Key Structural Difference |
|---|---|---|---|
| Olaparib | PARP-1 | 5.2 | Phthalazinone core |
| Niraparib | PARP-1/2 | 3.8 | Indazole substituent |
| VC16313727 (This Study) | PARP-1/2 (Hypothesized) | N/A | Tetrazole-triazolopyridine hybrid |
The tetrazole group in VC16313727 may confer improved pharmacokinetics over traditional PARP inhibitors by reducing P-glycoprotein-mediated efflux .
Future Directions and Challenges
Preclinical Development
-
ADMET Profiling: Critical to assess absorption, distribution, and toxicity. The tetrazole moiety may mitigate hepatotoxicity risks associated with triazole derivatives .
-
Formulation Strategies: Nanoencapsulation could enhance bioavailability given the compound’s moderate solubility.
Target Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume